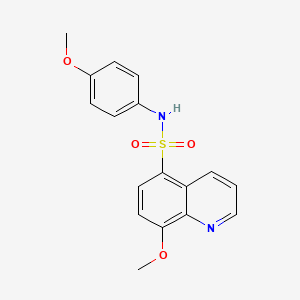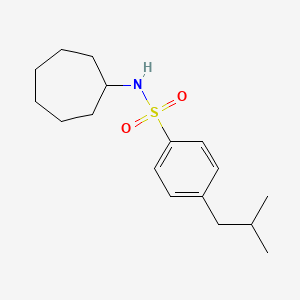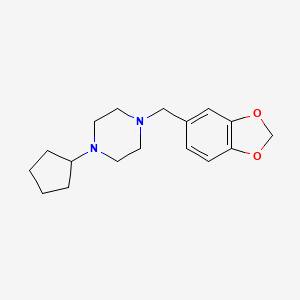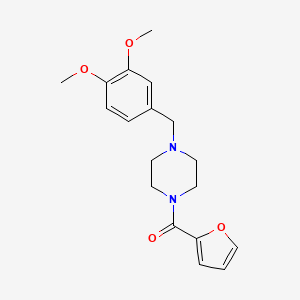![molecular formula C21H25N3O4 B5624233 4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)
4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine" typically involves multi-step organic synthesis routes, starting from simpler precursors. Each step requires careful selection of reagents, solvents, and reaction conditions to achieve the desired chemical transformations while minimizing side reactions. For instance, the synthesis of similar heterocyclic compounds involves steps like nucleophilic substitution, amide bond formation, and cyclization reactions (Semenov et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the compound's conformation, stereochemistry, and molecular interactions. For example, X-ray crystallography has been used to determine the crystal structure of similar molecules, revealing the conformation of piperidine and morpholine rings and their interactions within the crystal lattice (Amirnasr et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of "4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine" is influenced by its functional groups. The presence of the pyrrol and amide groups could make it reactive towards electrophilic and nucleophilic agents, respectively. Moreover, the compound could undergo transformations under acidic or basic conditions, affecting the piperidine and morpholine rings. Chemical properties such as reactivity towards reducing or oxidizing agents, stability under various conditions, and susceptibility to hydrolysis would be critical for understanding its behavior in chemical systems (Girgis et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystallinity, are essential for handling and application of the compound. These properties are influenced by the molecular structure, such as the presence of heteroatoms (N, O) and the compound's overall polarity. Studies on similar compounds have shown that solubility can vary significantly with temperature and solvent, affecting their application in various domains (Semenov et al., 2015).
Chemical Properties Analysis
The chemical properties of the compound, such as acidity/basicity, reactivity towards specific reagents, and stability under different environmental conditions, are crucial for its application in synthesis and potential use in other areas. For example, the basicity of the morpholine and piperidine rings could be exploited in reactions requiring basic conditions, while the reactivity of the pyrrol moiety could be crucial in specific organic transformations (Liang et al., 2002).
properties
IUPAC Name |
morpholin-4-yl-[3-[1-(1H-pyrrole-2-carbonyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-20(24-11-13-27-14-12-24)16-3-1-4-18(15-16)28-17-6-9-23(10-7-17)21(26)19-5-2-8-22-19/h1-5,8,15,17,22H,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZLBOSRFOVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)N3CCOCC3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5624167.png)


![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)



![2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5624250.png)
![2-(3-phenylpropyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624253.png)
![4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5624257.png)
![N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5624265.png)
![2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)